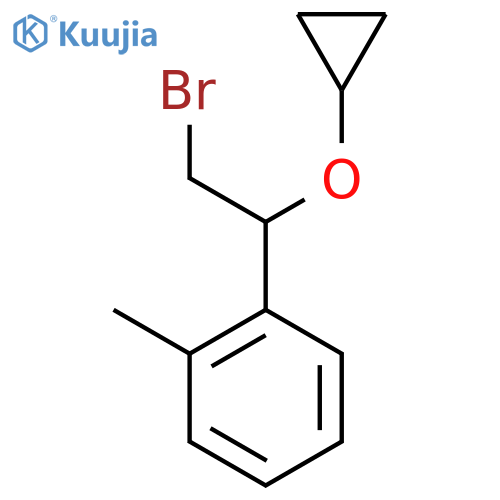Cas no 2138110-14-0 (1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene)

2138110-14-0 structure
商品名:1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene
- EN300-1136949
- 2138110-14-0
-
- インチ: 1S/C12H15BrO/c1-9-4-2-3-5-11(9)12(8-13)14-10-6-7-10/h2-5,10,12H,6-8H2,1H3
- InChIKey: DNQUBMHXIMRSFZ-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C=CC=CC=1C)OC1CC1
計算された属性
- せいみつぶんしりょう: 254.03063g/mol
- どういたいしつりょう: 254.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 9.2Ų
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1136949-0.05g |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene |
2138110-14-0 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1136949-0.5g |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene |
2138110-14-0 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1136949-2.5g |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene |
2138110-14-0 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1136949-0.1g |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene |
2138110-14-0 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1136949-1.0g |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene |
2138110-14-0 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1136949-5g |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene |
2138110-14-0 | 95% | 5g |
$2858.0 | 2023-10-26 | |
| Enamine | EN300-1136949-10g |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene |
2138110-14-0 | 95% | 10g |
$4236.0 | 2023-10-26 | |
| Enamine | EN300-1136949-0.25g |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene |
2138110-14-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1136949-1g |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene |
2138110-14-0 | 95% | 1g |
$986.0 | 2023-10-26 |
1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
2138110-14-0 (1-(2-bromo-1-cyclopropoxyethyl)-2-methylbenzene) 関連製品
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
